molecular formula C16H13NO4 B12051853 4-Dibenzofuran-2-YL-4-hydroxyimino butyric acid

4-Dibenzofuran-2-YL-4-hydroxyimino butyric acid

Cat. No.: B12051853
M. Wt: 283.28 g/mol
InChI Key: ODQJWIMYDRXPBG-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Matrix metalloproteinase-3 (MMP-3) inhibitors are compounds that specifically inhibit the activity of MMP-3, an enzyme involved in the degradation of extracellular matrix components. . MMP-3 inhibitor V is a synthetic compound designed to selectively inhibit MMP-3 activity, thereby preventing the degradation of extracellular matrix components and modulating various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMP-3 inhibitor V involves multiple steps, including the preparation of key intermediates and their subsequent coupling to form the final compoundCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .

Industrial Production Methods: Industrial production of MMP-3 inhibitor V involves scaling up the synthetic route to produce large quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control and characterization of the compound .

Chemical Reactions Analysis

Types of Reactions: MMP-3 inhibitor V undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of MMP-3 inhibitor V include organic solvents, reducing agents, oxidizing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the chemical reactions involving MMP-3 inhibitor V include intermediates with modified functional groups and the final inhibitor compound. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Scientific Research Applications

MMP-3 inhibitor V has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of MMP-3 activity and its role in various biological processes. In biology, MMP-3 inhibitor V is used to investigate the effects of MMP-3 inhibition on cell behavior, tissue remodeling, and inflammation .

In medicine, MMP-3 inhibitor V has potential therapeutic applications in the treatment of diseases characterized by excessive MMP-3 activity, such as osteoarthritis, rheumatoid arthritis, and certain types of cancer. By inhibiting MMP-3 activity, the compound can help prevent the degradation of extracellular matrix components and reduce inflammation and tissue damage .

In industry, MMP-3 inhibitor V is used in the development of new drugs and therapeutic agents targeting MMP-3. Its selective inhibitory activity makes it a valuable tool for drug discovery and development .

Properties

Molecular Formula

C16H13NO4

Molecular Weight

283.28 g/mol

IUPAC Name

(4E)-4-dibenzofuran-2-yl-4-hydroxyiminobutanoic acid

InChI

InChI=1S/C16H13NO4/c18-16(19)8-6-13(17-20)10-5-7-15-12(9-10)11-3-1-2-4-14(11)21-15/h1-5,7,9,20H,6,8H2,(H,18,19)/b17-13+

InChI Key

ODQJWIMYDRXPBG-GHRIWEEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)/C(=N/O)/CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=NO)CCC(=O)O

Origin of Product

United States

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